7-hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
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Overview
Description
7-hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound known for its fragrant properties and biological activities. This compound is part of a larger class of phenolic substances characterized by a fused benzene and α-pyrone ring structure. Coumarin derivatives, including this compound, have been studied for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Investigated for its role in inhibiting the proliferation of malignant cell lines.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine as a catalyst. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 7-hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and signaling pathways involved in cell proliferation and microbial growth. The compound’s hydroxyl and methyl groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
7-hydroxycoumarin: Known for its antifungal and antibacterial activities.
8-methylcoumarin: Exhibits similar biological activities but with different potency.
4-methylpiperidinyl derivatives: These compounds share structural similarities and biological activities with 7-hydroxy-8-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-5-7-18(8-6-11)10-13-9-16(20)21-17-12(2)15(19)4-3-14(13)17/h3-4,9,11,19H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKMHXBEGRCNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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